molecular formula C3H4N4S2 B3031372 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-amino- CAS No. 2770-75-4

1,3,5-Triazine-2,4(1H,3H)-dithione, 6-amino-

Cat. No.: B3031372
CAS No.: 2770-75-4
M. Wt: 160.2 g/mol
InChI Key: QQLZTRHXUSFZOM-UHFFFAOYSA-N
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Description

1,3,5-Triazine-2,4(1H,3H)-dithione, 6-amino- is a heterocyclic compound featuring a triazine core substituted with two thione (C=S) groups at positions 2 and 4 and an amino group at position 4. Its molecular formula is C₃H₄N₄S₂, with a molecular weight of 160.23 g/mol. This compound has garnered attention for its applications in materials science and therapeutics. For example, it serves as a core structure in composite resins and surface treatment agents due to its sulfur-rich backbone, which enhances chemical stability and reactivity .

Properties

IUPAC Name

6-amino-1H-1,3,5-triazine-2,4-dithione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4S2/c4-1-5-2(8)7-3(9)6-1/h(H4,4,5,6,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLZTRHXUSFZOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=S)NC(=S)N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H4N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062636
Record name 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-amino-
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Molecular Weight

160.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2770-75-4
Record name 2-Amino-1,3,5-triazine-4,6-dithiol
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Record name 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-amino-
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Record name 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-amino-
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Record name 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-amino-
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Record name 4-amino-1,3,5-triazine-2,6-dithiol
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Mechanism of Action

Result of Action

The result of the action of 2-Amino-1,3,5-triazine-4,6-dithiol is an improved adhesion at the PBT–Al interface in nano-injection molding. The compound enhances the interfacial energy and changes the bonding behavior from simple nonbonded rigid anchoring to the entanglement anchor between the PBT–ATD macrochains and the nonbonding connections between ATD-Al interfaces.

Biological Activity

1,3,5-Triazine-2,4(1H,3H)-dithione, 6-amino- (CAS No. 2770-75-4) is a heterocyclic compound that has garnered attention for its diverse biological activities. With a molecular formula of C3H4N4S2C_3H_4N_4S_2 and a molecular weight of approximately 160.2 g/mol, this compound is primarily recognized for its potential applications in medicinal chemistry, particularly in anticancer and antifungal research.

  • Molecular Formula : C3H4N4S2C_3H_4N_4S_2
  • Molecular Weight : 160.2 g/mol
  • CAS Number : 2770-75-4
  • Structure : The compound features a triazine core with two sulfur atoms contributing to its biological activity.

Biological Activity Overview

The biological activity of 1,3,5-triazine derivatives has been extensively studied, revealing significant pharmacological properties. This section summarizes key findings from recent research.

Anticancer Activity

  • Mechanism of Action : The compound exhibits anticancer properties by inhibiting critical signaling pathways involved in cell growth and proliferation. It has been shown to suppress the phosphorylation of AKT and other kinases involved in tumorigenesis .
  • Case Studies :
    • In vitro studies demonstrated that certain derivatives of 1,3,5-triazine showed potent cytotoxicity against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For instance, one derivative displayed an IC50 value of 0.20 μM against A549 cells .
    • Another study reported that derivatives exhibited IC50 values ranging from 12.21 μM to 46 μM across different cell lines including MDA-MB321 and HepG2 .
Cell LineIC50 Value (μM)
A5490.20
MCF-71.25
HeLa1.03
HepG212.21

Antifungal Activity

  • Synergistic Effects : Research indicates that compounds containing the triazine ring can enhance the antifungal activity of established treatments like fluconazole against Candida albicans. One derivative showed an MIC80 value of 4.0 μg/mL as a monotherapy .
  • Mechanism : The antifungal activity is attributed to the structural features of the triazine which allow for higher nucleophilic substitution reactivity compared to traditional antifungal agents .

Toxicological Profile

The compound is classified as an irritant under the Globally Harmonized System (GHS) with a warning signal word indicating potential hazards during handling. Further toxicological assessments are necessary to establish safety profiles for clinical applications.

Comparison with Similar Compounds

Oxygen Analog: 6-Amino-1,3,5-triazine-2,4(1H,3H)-dione (Ammelide)

  • Molecular Formula : C₃H₄N₄O₂
  • Molecular Weight : 128.09 g/mol
  • Key Differences :
    • Replaces thione (C=S) groups with ketone (C=O) groups.
    • Exhibits lower molecular weight and altered solubility due to oxygen’s higher electronegativity.
    • Applications : Primarily studied as a metabolite in cyanuric acid degradation pathways. Unlike its dithione counterpart, it lacks significant therapeutic exploration .

Chlorinated Derivative: 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione

  • Molecular Formula : C₃H₂ClN₃O₂
  • Molecular Weight : 147.52 g/mol
  • Key Differences: Substitutes the amino group with chlorine at position 5. Applications: Used as an intermediate in agrochemicals and pharmaceuticals. The chlorine atom enhances electrophilicity, making it reactive in nucleophilic substitution reactions .

Alkylamino Derivatives: 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol

  • Molecular Formula : C₁₁H₂₀N₄S₂
  • Molecular Weight : 272.44 g/mol
  • Key Differences: Features a dibutylamino group at position 6 and thiol (C–SH) groups. Applications: Acts as a ligand in metal coordination chemistry and a precursor in polymer synthesis. The bulky dibutyl group increases hydrophobicity, affecting solubility .

Aryl-Substituted Analogs: 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines

  • Example Compound: 6-(4-Fluorophenyl)-4-(4-methylpiperidino)-1,3,5-triazine-2-amine
  • Molecular Formula : C₁₅H₁₇FN₆
  • Key Differences :
    • Aryl groups (e.g., fluorophenyl) at position 6 enhance π-π stacking interactions, improving binding to biological targets.
    • Applications : Demonstrated antileukemic activity against HL-60 and K562 cell lines, with IC₅₀ values ranging from 0.5–5.0 µM .

Structural and Functional Analysis

Impact of Substituents on Reactivity and Bioactivity

  • Thione vs. Dione : The sulfur atoms in dithiones increase electron delocalization, enhancing stability in oxidative environments compared to diones .
  • Amino vs. Chloro: The amino group (–NH₂) facilitates hydrogen bonding in biological systems, while chlorine (–Cl) improves electrophilicity for synthetic modifications .
  • Alkyl vs. Aryl Groups : Bulky alkyl chains (e.g., dibutyl) reduce solubility but improve lipid membrane penetration, whereas aryl groups enhance target specificity in drug design .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Synthesis Method
1,3,5-Triazine-2,4(1H,3H)-dithione, 6-amino- C₃H₄N₄S₂ 160.23 –NH₂, –S– Atherosclerosis therapy Three-component reaction
6-Amino-1,3,5-triazine-2,4-dione C₃H₄N₄O₂ 128.09 –NH₂, –O– Metabolic studies Cyanuric acid hydrolysis
6-Chloro-1,3,5-triazine-2,4-dione C₃H₂ClN₃O₂ 147.52 –Cl, –O– Agrochemical intermediate Chlorination of dione
6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol C₁₁H₂₀N₄S₂ 272.44 –N(C₄H₉)₂, –SH Polymer precursor Alkylation of dithione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,3,5-Triazine-2,4(1H,3H)-dithione, 6-amino-
Reactant of Route 2
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